molecular formula C14H17N5O B4989892 5-[2-(Benzotriazol-1-yl)ethyl]-3-(2-methylpropyl)-1,2,4-oxadiazole

5-[2-(Benzotriazol-1-yl)ethyl]-3-(2-methylpropyl)-1,2,4-oxadiazole

Cat. No.: B4989892
M. Wt: 271.32 g/mol
InChI Key: AFYQWXGAEIFKHJ-UHFFFAOYSA-N
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Description

5-[2-(Benzotriazol-1-yl)ethyl]-3-(2-methylpropyl)-1,2,4-oxadiazole is a heterocyclic compound that incorporates both benzotriazole and oxadiazole moieties These structures are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Benzotriazol-1-yl)ethyl]-3-(2-methylpropyl)-1,2,4-oxadiazole typically involves the reaction of benzotriazole derivatives with appropriate oxadiazole precursors. One common method involves the use of 2-(1H-Benzotriazol-1-yl)acetonitrile as a starting material, which undergoes cyclization with hydrazine derivatives under controlled conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Benzotriazol-1-yl)ethyl]-3-(2-methylpropyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the benzotriazole ring .

Scientific Research Applications

5-[2-(Benzotriazol-1-yl)ethyl]-3-(2-methylpropyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(Benzotriazol-1-yl)ethyl]-3-(2-methylpropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s ability to interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Benzotriazol-1-yl)ethyl]-3-(2-methylpropyl)-1,2,4-oxadiazole is unique due to its combined benzotriazole and oxadiazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-[2-(benzotriazol-1-yl)ethyl]-3-(2-methylpropyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-10(2)9-13-15-14(20-17-13)7-8-19-12-6-4-3-5-11(12)16-18-19/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYQWXGAEIFKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=N1)CCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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